2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C23H19N3O7 and a molecular weight of 449.424 g/mol This compound is known for its unique chemical structure, which includes a methoxy group, a nitrophenoxy group, and a carbohydrazonoyl group attached to a phenyl benzoate backbone
Preparation Methods
The synthesis of 2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps and specific reaction conditions. The general synthetic route includes the following steps:
Formation of the nitrophenoxyacetyl intermediate: This step involves the reaction of 4-nitrophenol with acetic anhydride to form 4-nitrophenoxyacetic acid.
Coupling with carbohydrazide: The 4-nitrophenoxyacetic acid is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate.
Final coupling with 2-methoxyphenyl benzoate: The carbohydrazonoyl intermediate is then coupled with 2-methoxyphenyl benzoate under specific conditions to form the final product.
Chemical Reactions Analysis
2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and proteins, leading to changes in their activity and function. The carbohydrazonoyl group can form hydrogen bonds with target molecules, stabilizing the compound and enhancing its binding affinity .
Comparison with Similar Compounds
2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:
2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but with a 2-nitrophenoxy group instead of a 4-nitrophenoxy group.
Properties
CAS No. |
303087-53-8 |
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Molecular Formula |
C23H19N3O7 |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H19N3O7/c1-31-21-13-16(7-12-20(21)33-23(28)17-5-3-2-4-6-17)14-24-25-22(27)15-32-19-10-8-18(9-11-19)26(29)30/h2-14H,15H2,1H3,(H,25,27)/b24-14+ |
InChI Key |
AVJALOABGQXTPP-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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